An In-depth Technical Guide to 2-Methyl-2,8-diazaspiro[4.5]decan-3-one: A Scaffold of Emerging Pharmaceutical Interest
An In-depth Technical Guide to 2-Methyl-2,8-diazaspiro[4.5]decan-3-one: A Scaffold of Emerging Pharmaceutical Interest
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one, a heterocyclic compound belonging to the promising class of diazaspiro[4.5]decanes. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide synthesizes available information on its structure, predicted properties, and the well-documented biological activities of its structural analogs. The insights provided herein are intended to serve as a valuable resource for researchers engaged in the exploration of novel therapeutic agents.
Introduction to the 2,8-Diazaspiro[4.5]decane Scaffold
The 2,8-diazaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, recognized for its rigid, three-dimensional structure that allows for the precise spatial orientation of functional groups. This structural rigidity is advantageous in drug design as it can lead to higher binding affinities and selectivities for biological targets. The presence of two nitrogen atoms at positions 2 and 8 offers versatile points for chemical modification, enabling the exploration of a broad chemical space to optimize pharmacokinetic and pharmacodynamic properties.
Derivatives of the 2,8-diazaspiro[4.5]decane framework have demonstrated a wide range of biological activities, including antagonism of glycoprotein IIb-IIIa receptors, modulation of muscarinic acetylcholine receptors, and inhibition of key signaling kinases such as TYK2/JAK1.[1][2] This highlights the potential of this scaffold in developing treatments for cardiovascular diseases, neurological disorders, and inflammatory conditions.
Chemical Structure and Core Properties of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one
2-Methyl-2,8-diazaspiro[4.5]decan-3-one is a derivative of the core 2,8-diazaspiro[4.5]decane structure, featuring a methyl group on the nitrogen at position 2 and a carbonyl group at position 3. The hydrochloride salt of this compound is the most commonly available form for research purposes.
| Identifier | Value | Source |
| IUPAC Name | 2-Methyl-2,8-diazaspiro[4.5]decan-3-one | N/A |
| CAS Number | 1380300-72-0 (hydrochloride salt) | [3] |
| Molecular Formula | C₉H₁₇ClN₂O (hydrochloride salt) | [3] |
| Molecular Weight | 204.70 g/mol (hydrochloride salt) | [3] |
| Canonical SMILES | CN1CC2(CC1=O)CCNCC2 | [3] |
Synthesis and Chemical Reactivity
While a specific, detailed synthesis protocol for 2-Methyl-2,8-diazaspiro[4.5]decan-3-one is not published, a plausible synthetic route can be conceptualized based on established methods for constructing similar diazaspirocyclic systems. A common approach involves a multi-step sequence starting from readily available starting materials.
A potential synthetic pathway could involve the following key steps:
Caption: A potential synthetic workflow for 2-Methyl-2,8-diazaspiro[4.5]decan-3-one.
Proposed Experimental Protocol (Hypothetical):
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Step 1: Synthesis of the α,β-unsaturated ester. 1-Boc-4-piperidone would be reacted with ethyl cyanoacetate in the presence of a base such as piperidine or ammonium acetate to yield the corresponding Knoevenagel condensation product.
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Step 2: Michael Addition. The resulting α,β-unsaturated ester would then undergo a Michael addition with methylamine. This step introduces the N-methyl group at position 2.
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Step 3: Cyclization and Decarboxylation. The intermediate from the Michael addition would be subjected to conditions that promote intramolecular cyclization to form the lactam ring, followed by decarboxylation to yield the protected 2-Methyl-8-Boc-2,8-diazaspiro[4.5]decan-3-one.
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Step 4: Deprotection. The final step would involve the removal of the Boc protecting group from the nitrogen at position 8 using acidic conditions, such as treatment with hydrochloric acid in an appropriate solvent, to afford the target compound, 2-Methyl-2,8-diazaspiro[4.5]decan-3-one, likely as its hydrochloride salt.
This proposed synthesis is based on general principles for the formation of related diazaspiro compounds and would require experimental optimization.[4]
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-Methyl-2,8-diazaspiro[4.5]decan-3-one are not available, the following are predicted key features based on its structure and data from analogous compounds:
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¹H NMR: The spectrum would be expected to show a singlet for the N-methyl group, along with a series of multiplets in the aliphatic region corresponding to the protons of the piperidine and pyrrolidinone rings. The chemical shifts of the protons adjacent to the nitrogen atoms and the carbonyl group would be downfield.
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¹³C NMR: The spectrum would feature a characteristic signal for the carbonyl carbon of the lactam at a downfield chemical shift (typically in the range of 170-180 ppm). Signals for the N-methyl carbon and the carbons of the two rings would appear in the aliphatic region.
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Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the lactam would be expected in the region of 1650-1700 cm⁻¹. N-H stretching bands (if the nitrogen at position 8 is protonated in the salt form) would appear in the region of 3200-3400 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the free base (C₉H₁₆N₂O, m/z = 168.13). Common fragmentation patterns for similar structures involve cleavage of the bonds adjacent to the nitrogen atoms and the carbonyl group.
Biological Activity and Therapeutic Potential: Insights from Analogs
The therapeutic potential of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one can be inferred from the documented biological activities of structurally related compounds. The 2,8-diazaspiro[4.5]decane scaffold has been a fruitful starting point for the development of various therapeutic agents.
Muscarinic Receptor Agonism
Derivatives of 2,8-diazaspiro[4.5]decane have been synthesized and evaluated as muscarinic agonists.[2] These compounds are of interest for the treatment of cognitive disorders such as Alzheimer's disease, where cholinergic neurotransmission is impaired. The spirocyclic core helps to orient substituents in a manner that can lead to selective activation of specific muscarinic receptor subtypes.
Glycoprotein IIb-IIIa Antagonism
Novel 2,8-diazaspiro[4.5]decanes have been discovered as orally active glycoprotein IIb-IIIa antagonists.[1] These agents have the potential to be used as antiplatelet therapies for the prevention of thrombosis in cardiovascular diseases. The diazaspiro scaffold serves as a template to position the necessary pharmacophores for potent inhibition of platelet aggregation.[1]
Kinase Inhibition
More recently, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are crucial components of cytokine signaling pathways that are implicated in various inflammatory and autoimmune diseases. The development of such inhibitors holds promise for new treatments for conditions like inflammatory bowel disease.
T-type Calcium Channel Antagonism
The 2,8-diazaspiro[4.5]decan-1-one scaffold has also been explored for its potential as a T-type calcium channel antagonist. These channels are involved in a variety of physiological processes, and their modulation is a target for the treatment of conditions such as epilepsy and neuropathic pain.
The diverse biological activities of its analogs suggest that 2-Methyl-2,8-diazaspiro[4.5]decan-3-one is a valuable compound for screening in various biological assays to uncover its own therapeutic potential.
Future Directions and Conclusion
2-Methyl-2,8-diazaspiro[4.5]decan-3-one represents an intriguing yet underexplored molecule within the medicinally relevant class of diazaspiro[4.5]decanes. The lack of extensive public data underscores the opportunity for novel research into its synthesis, characterization, and biological evaluation.
Future research efforts should focus on:
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Development and publication of a robust synthetic route to make the compound more accessible to the research community.
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Comprehensive spectroscopic and physicochemical characterization to establish a definitive profile of the molecule.
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Systematic biological screening to evaluate its activity against a range of therapeutic targets, guided by the known activities of its structural analogs.
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Structure-activity relationship (SAR) studies by synthesizing and testing derivatives to optimize potency and selectivity for any identified biological targets.
References
Sources
- 1. Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8- diazaspiro[4.5]decane-1,3-diones as muscarinic agonists [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride; CAS No.: 1380300-72-0 [chemshuttle.com]
- 4. researchgate.net [researchgate.net]
